![molecular formula C8H13NO2 B13569281 1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)
1-Oxa-8-azaspiro[4.5]decan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-8-azaspiro[45]decan-7-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decan-7-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires specific conditions, such as the use of a base and an appropriate solvent, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds like this compound often involves scalable reactions that can be optimized for higher yields and purity. Techniques such as flow chemistry and biocatalysis have been explored to enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxa-8-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives, such as amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1-Oxa-8-azaspiro[4.5]decan-7-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-7-one involves its interaction with molecular targets, such as enzymes and receptors. For instance, it has been studied as an M1 muscarinic agonist, where it binds to muscarinic receptors and modulates their activity. This interaction can influence various cellular pathways, leading to effects such as improved cognitive function and reduced symptoms of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1,4-Dioxaspiro[4.5]decan-8-one: Another spirocyclic compound with two oxygen atoms in the ring, used in different chemical applications.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound includes both oxygen and nitrogen atoms but has a different arrangement within the ring system.
Uniqueness
1-Oxa-8-azaspiro[4.5]decan-7-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
1-oxa-8-azaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C8H13NO2/c10-7-6-8(3-4-9-7)2-1-5-11-8/h1-6H2,(H,9,10) |
InChI-Schlüssel |
NVMROKGVERWKSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNC(=O)C2)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


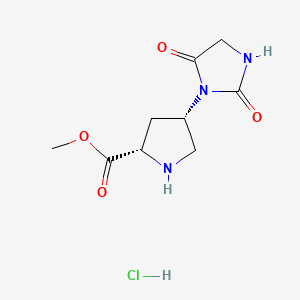

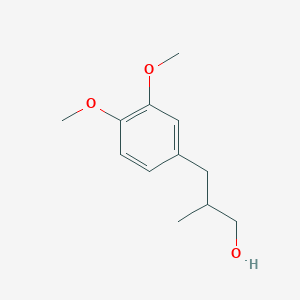
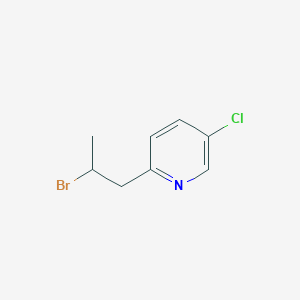

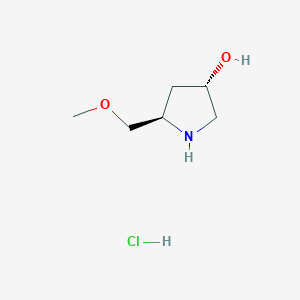

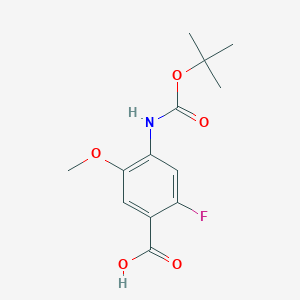


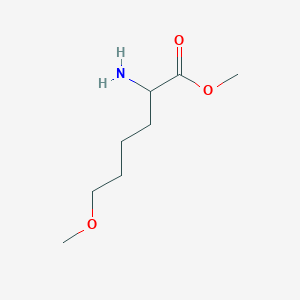

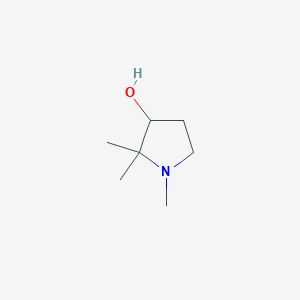
![Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13569296.png)
